molecular formula C11H16ClN3O B1479152 (1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2092798-86-0

(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1479152
CAS No.: 2092798-86-0
M. Wt: 241.72 g/mol
InChI Key: VVYRPUKMEMZSAY-UHFFFAOYSA-N
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Description

(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a chloropyrimidine head group, a hallmark of many pharmacologically active molecules, linked to a 4,4-dimethylpyrrolidine methanol scaffold. The 6-chloropyrimidine moiety is a versatile synthetic handle that allows for further functionalization, particularly through nucleophilic aromatic substitution, enabling researchers to create diverse compound libraries for biological screening . The specific structure of this compound suggests its potential application as a key intermediate in the synthesis of more complex molecules targeting enzyme families such as kinases. Similar pyrrolopyrimidine-based compounds have been identified as potent inhibitors of tyrosine kinases, including Axl and Mer, which are implicated in tumor survival, chemoresistance, and immune response modulation . Furthermore, related heterocyclic compounds, including piperidine and pyrrolidine derivatives, are being actively investigated as inhibitors of METTL3, the primary enzyme responsible for N6-adenosine methylation (m6A) of mRNA . This m6A modification is a critical post-transcriptional regulator, and its dysregulation is linked to various cancers, making METTL3 a promising therapeutic target. The 4,4-dimethylpyrrolidin-3-yl)methanol component provides a rigid, three-dimensional structure that can improve selectivity and binding affinity to target proteins. As a sophisticated building block, this compound empowers researchers to explore new chemical space in the development of targeted therapies for proliferative diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(2)6-15(4-8(11)5-16)10-3-9(12)13-7-14-10/h3,7-8,16H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYRPUKMEMZSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including antibacterial, antiviral, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC11H14ClN3O
Molecular Weight241.70 g/mol
CAS Number2375248-88-5

The structure features a chloropyrimidine moiety linked to a dimethylpyrrolidine unit, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of chlorine in the pyrimidine ring has been linked to increased antibacterial potency.

A comparative analysis of the antibacterial activity of various pyrrolidine derivatives is summarized in the table below:

CompoundBacterial StrainInhibition Zone (mm)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli26
This compoundS. aureusTBDCurrent Study

Other Pharmacological Activities

The compound's structural features suggest potential interactions with various biological targets. Preliminary studies indicate possible activities such as:

  • Antioxidant Properties : Analogous compounds have shown significant antioxidant activity, which may contribute to their therapeutic effects.
  • Cytotoxicity : Initial assessments suggest that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, warranting further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds. For example, a study on pyrrolidine derivatives highlighted their ability to inhibit specific protein kinases involved in cancer progression. The findings suggest that modifications in the side chains can significantly enhance biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2092798-86-0 C₁₁H₁₆ClN₃O 241.72 5-membered pyrrolidine ring with 4,4-dimethyl groups; hydroxymethyl at position 3
(1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)methanol 939986-74-0 C₁₀H₁₄ClN₃O 227.69 6-membered piperidine ring; hydroxymethyl at position 3
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol 2098084-13-8 C₁₂H₁₈ClN₃O 255.75 Additional 2-methyl group on pyrimidine; same pyrrolidine backbone as target compound

Key Observations

Ring Size and Conformational Flexibility The pyrrolidine derivative (target compound) has a 5-membered ring, which is more rigid and sterically hindered due to the 4,4-dimethyl substituents. This rigidity may reduce binding entropy in molecular interactions compared to the 6-membered piperidine analog, which offers greater conformational flexibility .

Pyrimidine Substitution Patterns

  • The 2-methylpyrimidine analog (CAS: 2098084-13-8) introduces an additional methyl group at the pyrimidine’s 2-position, increasing molecular weight (255.75 g/mol vs. 241.72 g/mol) and altering electronic properties. This substitution could enhance lipophilicity or steric shielding in binding interactions .

Physicochemical and Safety Profiles Storage Conditions: The piperidine analog requires storage under inert atmosphere at 2–8°C, suggesting sensitivity to oxidation or hydrolysis, whereas the target compound’s storage guidelines are unspecified .

Research and Practical Considerations

  • Synthesis and Availability : The target compound is typically in stock (priced at $8–$11 per gram), whereas the piperidine analog is currently unavailable, indicating differences in synthetic accessibility or demand .
  • Further experimental validation is required to elucidate functional differences.

Preparation Methods

Introduction of the 6-Chloropyrimidin-4-yl Group

The key step involves coupling the pyrrolidinyl methanol intermediate with the 6-chloropyrimidine moiety. The chloropyrimidinyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, depending on the nature of the leaving groups and substituents.

A representative procedure adapted from related intermediates involves:

  • Reacting the pyrrolidinyl methanol with 6-chloropyrimidin-4-yl halide or a suitable pyrimidine derivative.
  • Using cesium carbonate as a base in N,N-dimethylformamide (DMF) solvent at room temperature (20–30°C).
  • Stirring overnight to ensure complete conversion.
  • Isolation of the product by precipitation upon addition of water or ice-water bath, followed by filtration and drying.

This method yields the chloropyrimidinyl-substituted pyrrolidinyl methanol with high selectivity and yields typically ranging from 80% to 90% for similar analogs.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Coupling of pyrrolidinyl methanol with 6-chloropyrimidinyl Cesium carbonate base, 6-chloropyrimidin-4-yl halide DMF 20–30°C Overnight 83–90 High selectivity, mild conditions
Reduction of pyrrolidinone to pyrrolidinyl methanol LiAlH4 or NaBH4 THF or MeOH 0 to RT 1–2 hours 60–85 (analogous compounds) Requires careful quenching and workup

Analytical and Research Findings

  • The product purity and identity are confirmed by standard analytical techniques such as NMR, HPLC, and LC-MS.
  • Reaction optimization studies show that the use of cesium carbonate improves the nucleophilicity of the pyrrolidinyl methanol, facilitating efficient substitution on the chloropyrimidine ring.
  • Polar aprotic solvents like DMF favor the SNAr mechanism by stabilizing the transition state and enhancing solubility of reagents.
  • Temperature control (20–30°C) is critical to avoid side reactions and decomposition.
  • The reaction mixture workup involves precipitation by water or ice-water to isolate the product as a solid, which simplifies purification.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent Temperature Duration Yield (%) Remarks
Reduction of pyrrolidinone to pyrrolidinyl methanol LiAlH4 or NaBH4 THF, MeOH 0–25°C 1–2 h 60–85 (analogous) Requires inert atmosphere and careful quenching
Coupling with 6-chloropyrimidinyl halide Cs2CO3, 6-chloropyrimidin-4-yl halide DMF 20–30°C Overnight 83–90 Mild, high selectivity, precipitation purification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

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